N-Acetyl-5-hydroxytryptamine
N-Acetyl-5-hydroxytryptamine
N-acetylserotonin is an N-acylserotonin resulting from the formal condensation of the primary amino group of serotonin with the carboxy group of acetic acid. It has a role as a human metabolite, a mouse metabolite, an antioxidant and a tropomyosin-related kinase B receptor agonist. It is a member of acetamides, a member of phenols and a N-acylserotonin.
N-Acetyl-5-hydroxytryptamine is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
N-Acetyl-5-hydroxytryptamine is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1210-83-9
VCID:
VC20828905
InChI:
InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)
SMILES:
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
N-Acetyl-5-hydroxytryptamine
CAS No.: 1210-83-9
Cat. No.: VC20828905
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-acetylserotonin is an N-acylserotonin resulting from the formal condensation of the primary amino group of serotonin with the carboxy group of acetic acid. It has a role as a human metabolite, a mouse metabolite, an antioxidant and a tropomyosin-related kinase B receptor agonist. It is a member of acetamides, a member of phenols and a N-acylserotonin. N-Acetyl-5-hydroxytryptamine is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available. |
|---|---|
| CAS No. | 1210-83-9 |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15) |
| Standard InChI Key | MVAWJSIDNICKHF-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
| Canonical SMILES | CC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
| Appearance | Powder |
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